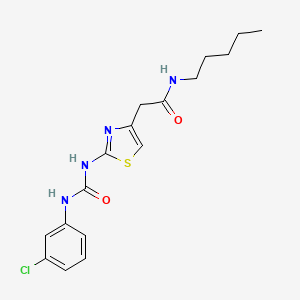

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

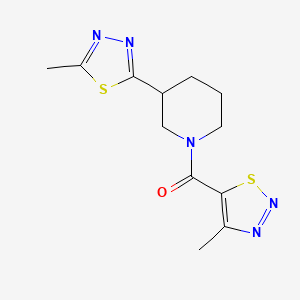

Thiazol-urea derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They contain a thiazole ring, which is an aromatic heterocyclic compound, and a urea group .

Synthesis Analysis

Thiazol-urea derivatives can be synthesized from commercially available compounds such as 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol . All nitro compounds were reduced completely with Fe-NH4Cl under standard condition to readily give the corresponding amines .Molecular Structure Analysis

The molecular structure of thiazol-urea derivatives is characterized by the presence of a thiazole ring and a urea group . The thiazole ring is an important aromatic heterocyclic moiety found in a large number of anticancer agents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazol-urea derivatives include the reaction of 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone with thiourea to form the thiazol-urea core, followed by the reduction of the nitro compounds with Fe-NH4Cl .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazol-urea derivatives can vary depending on the specific substituents attached to the thiazole ring and the urea group . For example, some thiazol-urea derivatives have been found to have more aqueous solubility than Sorafenib .Aplicaciones Científicas De Investigación

- Targeted Kinase Inhibition : Derived from the structure-activity relationship of compounds like Sorafenib and Quizartinib, this thiazol-urea derivative was designed to improve the druggability of target compounds . Specifically, compound 6h demonstrated potent anti-hepatocellular carcinoma activity, particularly against HepG2 cells, with an IC50 of 5.62 μM. It effectively inhibited C-RAF/FLT3 kinases, suppressed HepG2 colony formation, and induced cell cycle arrest and apoptosis. These findings suggest that compound 6h represents a novel C-RAF/FLT3 inhibitor deserving further investigation.

- Aqueous Solubility Enhancement : Low aqueous solubility is a common challenge in kinase inhibitor formulation. Compound 6h was predicted to have better aqueous solubility than Sorafenib, which is significant for drug development . This property could enhance its bioavailability and therapeutic efficacy.

- Thiazole Moiety : Thiazole is an essential aromatic heterocyclic moiety found in many successful anticancer agents. FDA-approved drugs containing thiazole, such as Dasatinib and Dabrafenib, have achieved remarkable results . Researchers continue to explore thiazole derivatives, including 4-phenylthiazol compounds, for their potential in inhibiting cancer cell proliferation, migration, and invasion.

- Hydrophilic Side Moiety : The design of thiazol-urea derivatives with hydrophilic side moieties aims to enhance their pharmacokinetic properties. Such modifications can impact solubility, distribution, and overall drug behavior .

Cancer Research

Drug Development

Medicinal Chemistry

Chemical Synthesis

Pharmacokinetics and ADMET Properties

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on thiazol-urea derivatives could include further exploration of their potential as anticancer agents, as well as investigation of other potential therapeutic applications . Additionally, modifications to the thiazol-urea core structure could be explored to improve the druggability of these compounds .

Propiedades

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-pentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O2S/c1-2-3-4-8-19-15(23)10-14-11-25-17(21-14)22-16(24)20-13-7-5-6-12(18)9-13/h5-7,9,11H,2-4,8,10H2,1H3,(H,19,23)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGQYNXOBUTJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine](/img/structure/B2798033.png)

![1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B2798034.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2798037.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2798039.png)

![2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B2798043.png)

![6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2798049.png)

![4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2798051.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)